![molecular formula C14H20N2O2 B11860955 7,10-Dimethoxy-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline](/img/structure/B11860955.png)
7,10-Dimethoxy-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,10-Dimetoxi-2,3,4,6,11,11A-hexahidro-1H-pirazino[1,2-B]isoquinolina es un compuesto orgánico complejo que pertenece a la clase de las pirazinoisoquinolinas. Este compuesto se caracteriza por su estructura única, que incluye múltiples grupos metoxi y un marco hexahidro. Es de gran interés en varios campos de la investigación científica debido a sus posibles actividades biológicas y aplicaciones en química sintética.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 7,10-Dimetoxi-2,3,4,6,11,11A-hexahidro-1H-pirazino[1,2-B]isoquinolina normalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del Núcleo Isoquinolínico: El paso inicial implica la construcción del núcleo isoquinolínico a través de una reacción de Pictet-Spengler, donde un aldehído aromático reacciona con una amina en presencia de un catalizador ácido.
Introducción de Grupos Metoxi: Los grupos metoxi se introducen mediante reacciones de metilación utilizando reactivos como el sulfato de dimetilo o el yoduro de metilo en presencia de una base.
Ciclización: El paso final implica la ciclización para formar la estructura pirazinoisoquinolínica, que puede lograrse mediante reacciones de condensación intramoleculares.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la detección de alto rendimiento de las condiciones de reacción y el uso de catalizadores robustos para mejorar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
7,10-Dimetoxi-2,3,4,6,11,11A-hexahidro-1H-pirazino[1,2-B]isoquinolina experimenta diversas reacciones químicas, incluidas:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo para formar las quinonas correspondientes.
Reducción: Las reacciones de reducción utilizando agentes como el borohidruro de sodio o el hidruro de litio y aluminio pueden convertir el compuesto en sus formas reducidas.
Sustitución: Las reacciones de sustitución nucleófila pueden introducir diferentes grupos funcionales en la molécula, mejorando su diversidad química.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o hidruro de litio y aluminio en éter.
Sustitución: Haluros de alquilo en presencia de una base como el hidruro de sodio.
Principales Productos
Aplicaciones Científicas De Investigación
7,10-Dimetoxi-2,3,4,6,11,11A-hexahidro-1H-pirazino[1,2-B]isoquinolina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como ligando en la química de coordinación.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 7,10-Dimetoxi-2,3,4,6,11,11A-hexahidro-1H-pirazino[1,2-B]isoquinolina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas y receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas implicadas en la proliferación celular, lo que lleva a su posible actividad anticancerígena. Los objetivos moleculares y las vías exactas todavía están bajo investigación, y se necesitan más estudios para dilucidar completamente su mecanismo de acción.
Comparación Con Compuestos Similares
Compuestos Similares
- N,N-Dietil-9,10-dimetoxi-2-oxo-1,3,4,6,7,11b-hexahidro-2H-pirido[2,1-a]isoquinolina
- 3-Isobutil-9,10-dimetoxi-2,3,4,6,7,11b-hexahidro-1H-pirido[2,1-a]isoquinolin-2-ol
Singularidad
7,10-Dimetoxi-2,3,4,6,11,11A-hexahidro-1H-pirazino[1,2-B]isoquinolina es singular debido a su disposición específica de grupos metoxi y el marco hexahidro, que confieren propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede mostrar diferentes reactividades y actividades biológicas, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollos.
Propiedades
Fórmula molecular |
C14H20N2O2 |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
7,10-dimethoxy-2,3,4,6,11,11a-hexahydro-1H-pyrazino[1,2-b]isoquinoline |
InChI |
InChI=1S/C14H20N2O2/c1-17-13-3-4-14(18-2)12-9-16-6-5-15-8-10(16)7-11(12)13/h3-4,10,15H,5-9H2,1-2H3 |
Clave InChI |
XELGUZLQXSBVKI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2CC3CNCCN3CC2=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


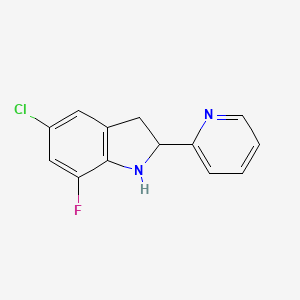
![N-(3-Amino-1H-pyrazolo[3,4-b]pyridin-5-yl)benzamide](/img/structure/B11860882.png)
![Butanoic acid, 4-[(1-naphthalenylmethyl)amino]-4-oxo-](/img/structure/B11860893.png)

![N-Methyl-2-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide](/img/structure/B11860904.png)
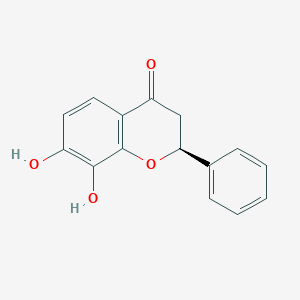
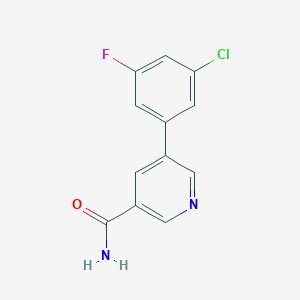
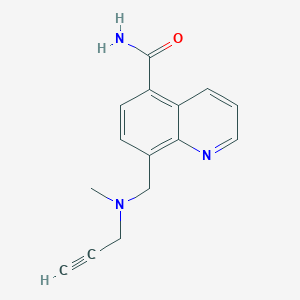
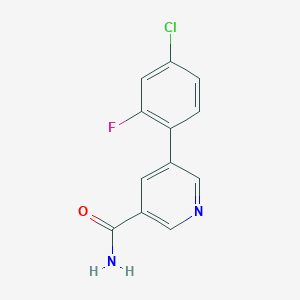
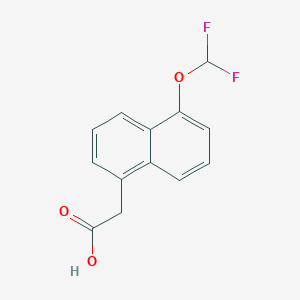
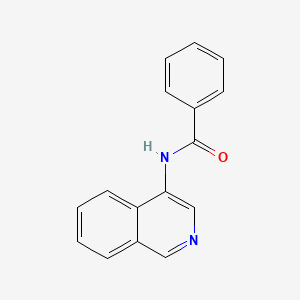

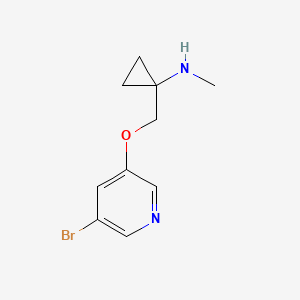
![4-(Benzo[d]isothiazol-3-yl)benzoic acid](/img/structure/B11860965.png)
